molecular formula C19H23NO B14125335 Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine

Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine

Cat. No.: B14125335
M. Wt: 281.4 g/mol
InChI Key: DLAXTIIFZAMFNU-UHFFFAOYSA-N
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Description

Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine is an organic compound with the molecular formula C19H23NO and a molecular weight of 281.39 g/mol . This compound features a benzyl group attached to a 2-(4-methoxyphenyl)-4-pentenylamine moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine can be achieved through several methods. One common approach involves the hydrogenation of 1-(4-methoxyphenyl)-2-propylamine with benzaldehyde in the presence of a platinum-carbon catalyst. The reaction is carried out in tetrahydrofuran (THF) under hydrogen pressure at 30°C for 48 hours . The product is then purified through distillation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, replacing the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine stands out due to its unique combination of a benzyl group and a 2-(4-methoxyphenyl)-4-pentenylamine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-benzyl-2-(4-methoxyphenyl)pent-4-en-1-amine

InChI

InChI=1S/C19H23NO/c1-3-7-18(17-10-12-19(21-2)13-11-17)15-20-14-16-8-5-4-6-9-16/h3-6,8-13,18,20H,1,7,14-15H2,2H3

InChI Key

DLAXTIIFZAMFNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC=C)CNCC2=CC=CC=C2

Origin of Product

United States

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